3-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
3-[(2,4-Dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole is a chemical compound with the molecular formula C10H9Cl2N3S It is known for its unique structure, which includes a triazole ring and a dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the dichlorobenzyl group.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-[(2,4-Dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins essential for the survival and proliferation of microorganisms, making it a potential antimicrobial agent. Additionally, its ability to modulate signaling pathways in cells contributes to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 3-(4-Chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole
Uniqueness
3-[(2,4-Dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole stands out due to its specific combination of a triazole ring and a dichlorobenzyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c10-7-2-1-6(8(11)3-7)4-15-9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKLXZUPGLXUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350660 |
Source
|
Record name | STK727735 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5785-41-1 |
Source
|
Record name | STK727735 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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